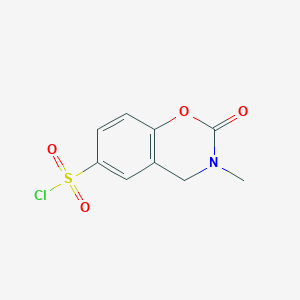

3-methyl-2-oxo-3,4-dihydro-2H-1,3-benzoxazine-6-sulfonyl chloride

Description

Historical Development of Benzoxazine Chemistry

The historical development of benzoxazine chemistry represents a fascinating evolution spanning several decades of synthetic organic chemistry research. Benzoxazines constitute a group of isomeric bicyclic heterocyclic chemical compounds that consist of a benzene ring fused to an oxazine ring, with the molecular formula C8H7NO. The foundational synthetic approach to these compounds emerged through the classical multi-component Mannich condensation reaction, which remains the most widely adopted method for benzoxazine monomer synthesis. This reaction involves the condensation of phenols, primary amines, and formaldehyde in a 1:1:2 molar ratio, establishing the fundamental framework that has been extensively explored and modified to optimize results and improve yields.

The evolution of benzoxazine synthesis methodology has progressed significantly beyond the original Mannich approach. Alternative synthetic routes have been developed, including the ring closure of ortho-hydroxybenzylimine with aldehydes, rhodium-catalyzed rearrangement reactions of functionalized benzylamines with hydrogen and carbon monoxide mixtures, and direct reactions of ortho-lithiated phenols with N,N-bis[(benzotriazol-1-yl)methyl]amines. Additionally, researchers have explored redox reactions of aromatic hydroxyl aldehydes and cyclic amines as viable synthetic pathways. These diverse synthetic strategies demonstrate the continuous evolution of benzoxazine chemistry, expanding from simple formaldehyde-based reactions to more sophisticated approaches utilizing complex aldehydes and specialized reagents.

Recent advances in benzoxazine chemistry have introduced novel synthetic methodologies that eliminate the traditional aldehyde requirement. Innovative research has demonstrated the possibility of ring-closing reactions of aminophenols by replacing formaldehyde with dichloromethane as a source of the methylene bridge necessary for 1,3-benzoxazine motif formation. This approach utilizes aminophenols activated by sodium hydride in dichloromethane and tetrahydrofuran solutions, where the applied solvent dichloromethane generates a methylene bridge in a ring-closure reaction leading to 1,3-benzoxazine derivative formation. Such developments represent significant advances in benzoxazine synthetic methodology, offering alternative pathways that expand the chemical space accessible through benzoxazine chemistry.

The historical progression has also witnessed the development of solventless synthesis methods, addressing environmental and practical concerns associated with traditional synthetic approaches. Patent literature from the 1990s describes processes for preparing benzoxazine compounds in solventless systems, where reactants are physically mixed together, heated to their melting temperature, and maintained at sufficient temperatures to complete the interaction of reactants. These solventless methods significantly reduce synthesis time and eliminate the toxicity concerns associated with traditional solvents, while maintaining satisfactory yields and molecular weight distributions.

Classification of 1,3-Benzoxazine Derivatives

The classification of 1,3-benzoxazine derivatives encompasses a diverse array of structural variants that differ in substitution patterns, functional group attachments, and ring system modifications. The fundamental classification system considers the relative positions of oxygen and nitrogen atoms in the oxazine ring, the location of ring fusion, and the position of double bonds in the oxazine ring structure. Within this framework, compounds are systematically categorized based on their molecular architecture and functional group distribution.

Substitution pattern classification represents one of the primary organizational schemes for 1,3-benzoxazine derivatives. Research has identified compounds with substitutions at various positions on both the benzene and oxazine rings. For instance, 2-substituted 1,3-benzoxazines having phenyl groups as oxazine ring substituents have been synthesized and characterized, representing the first observed polymerization of oxazine ring-substituted benzoxazines. These compounds are typically abbreviated using systematic naming conventions, such as PH-a-ba and PH-pda, which indicate specific structural arrangements and substitution patterns.

Functional group classification provides another important organizational framework for understanding 1,3-benzoxazine diversity. Compounds containing different functional moieties exhibit distinct chemical and physical properties. For example, benzoxazine derivatives containing sulfonyl chloride groups, such as 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride, represent a specialized class characterized by enhanced reactivity towards nucleophiles. Similarly, methyl-substituted variants, including 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride, demonstrate modified solubility and stability characteristics compared to unsubstituted analogs.

The classification system also recognizes the distinction between classical benzoxazines and ionic derivatives. Recent research has identified N-activated 1,3-benzoxazine monomers as key intermediates in polymerization processes, representing ionic forms that undergo intriguing thermal reactions leading to classical benzoxazines and chloroalkanes. These ionic derivatives demonstrate unique transformation behaviors and serve as valuable synthons in polymerization reactions, organic synthesis, and the construction of diverse heterocycles.

Ring-substituted benzoxazines constitute another important classification category. Unlike conventional 1,3-benzoxazine resins, oxazine ring-substituted benzoxazines provide opportunities for molecular design flexibility, offering rich variation possibilities for benzoxazine compounds. These derivatives enable the synthesis of truly bio-based benzoxazines where all three reactants necessary for synthesis derive from renewable sources, representing environmentally sustainable approaches to benzoxazine chemistry.

| Classification Category | Structural Features | Representative Compounds | Key Properties |

|---|---|---|---|

| Ring-substituted | Oxazine ring modifications | 2-substituted variants | Enhanced polymerization |

| Sulfonyl derivatives | Sulfonyl chloride groups | 6-sulfonyl chloride analogs | Nucleophile reactivity |

| Ionic forms | N-activated structures | Chloride salts | Water solubility |

| Bio-based variants | Renewable source origin | Natural reactant derivatives | Environmental sustainability |

Significance of Sulfonyl Chlorides in Organic Chemistry

Sulfonyl chlorides represent one of the most important classes of reactive intermediates in organic chemistry, characterized by their exceptional utility as building blocks in synthetic transformations. These compounds consist of a sulfonyl group (>S(=O)2) singly bonded to a chlorine atom, possessing the general formula RSO2Cl, where the chlorine atom serves as an excellent leaving group. The significance of sulfonyl chlorides stems from their remarkable versatility in nucleophilic substitution reactions, enabling the construction of diverse chemical architectures through controlled functional group transformations.

The structural characteristics of sulfonyl chlorides contribute to their exceptional reactivity profile. These compounds feature tetrahedral sulfur centers attached to two oxygen atoms, an organic radical, and a halide, with specific bond distances that facilitate nucleophilic attack. In representative examples such as methanesulfonyl chloride, the sulfur-oxygen, sulfur-carbon, and sulfur-chlorine bond distances are respectively 142.4, 176.3, and 204.6 picometers, creating an electrophilic sulfur center that readily undergoes substitution reactions. The stability of sulfonyl halides decreases in the order fluorides > chlorides > bromides > iodides, with sulfonyl chlorides and fluorides dominating practical applications due to their optimal balance of reactivity and stability.

Industrial production methods for sulfonyl chlorides demonstrate their commercial importance and widespread application. Arylsulfonyl chlorides are manufactured industrially through a two-step, one-pot reaction from arenes and chlorosulfuric acid, where the intermediate sulfonic acid undergoes chlorination to yield the desired sulfonyl chloride product. Alternative synthetic approaches include the treatment of sodium benzenesulfonate with phosphorus pentachloride, the reaction of benzenediazonium chloride with sulfur dioxide and copper(I) chloride, and the Reed reaction for alkylsulfonyl chlorides. These diverse synthetic pathways ensure reliable access to sulfonyl chloride building blocks for various applications.

The exceptional utility of sulfonyl chlorides in medicinal chemistry stems from their ability to readily react with heterocyclic amines to create complex sulfonamides. Research has demonstrated the successful application of cyclopropanesulfonyl chloride and cyclopentanesulfonyl chloride as building blocks in the synthesis of tumor necrosis factor-alpha converting enzyme inhibitors, where the cyclopropyl variant exhibited excellent selectivity profiles. Similarly, sulfonyl chlorides have proven effective in the synthesis of human glucocorticoid receptor ligands, where the sulfonamide moiety derived from 2,4,5-trichlorobenzenesulfonyl chloride demonstrated crucial importance for effective receptor binding.

Sulfonyl chlorides undergo characteristic reactions that define their synthetic utility. These compounds react with water to generate the corresponding sulfonic acids, with alcohols to produce sulfonate esters, and with amines to yield sulfonamides through the well-established Hinsberg reaction. Additionally, sulfonyl chlorides frequently function as sources of RSO2- anions and Cl+ cations in various reaction mechanisms, enabling diverse transformation pathways that extend beyond simple nucleophilic substitution. The remarkable versatility of these reactions has established sulfonyl chlorides as indispensable tools in synthetic organic chemistry.

Nomenclature and Structural Taxonomy

The nomenclature and structural taxonomy of 1,3-benzoxazine derivatives, particularly those containing sulfonyl chloride functionalities, follows systematic chemical naming conventions that reflect their complex heterocyclic architecture. The International Union of Pure and Applied Chemistry naming system provides standardized nomenclature that accurately describes the molecular structure and functional group arrangements present in these compounds. For the compound 3-methyl-2-oxo-3,4-dihydro-2H-1,3-benzoxazine-6-sulfonyl chloride, the systematic name reflects the presence of a methyl substituent at position 3, an oxo group at position 2, the dihydro nature of the heterocyclic ring, and the sulfonyl chloride functionality at position 6 of the benzene ring.

Chemical database nomenclature systems provide alternative naming conventions that facilitate compound identification and cross-referencing. The compound appears in chemical databases under various synonymous names, including 3,4-dihydro-3-methyl-2-oxo-2H-1,3-benzoxazine-6-sulfonyl chloride, reflecting slight variations in naming order while maintaining chemical accuracy. The Chemical Abstracts Service registry number 1383579-87-0 provides a unique identifier that eliminates ambiguity associated with naming variations. The molecular formula C9H8ClNO4S accurately represents the elemental composition, indicating the presence of nine carbon atoms, eight hydrogen atoms, one chlorine atom, one nitrogen atom, four oxygen atoms, and one sulfur atom.

Structural taxonomy classification systems organize benzoxazine derivatives based on their molecular architecture and functional group distribution patterns. The compound belongs to the broader class of benzoxazine derivatives, which are further subdivided based on substitution patterns and functional group attachments. Within this classification system, sulfonyl chloride-containing benzoxazines represent a specialized subclass characterized by enhanced electrophilic reactivity and potential for nucleophilic substitution reactions. The presence of both the benzoxazine heterocyclic system and the sulfonyl chloride functionality creates a unique structural motif that combines the properties of both molecular components.

Ring numbering systems for benzoxazine derivatives follow established conventions that enable precise positional identification of substituents and functional groups. The benzoxazine ring system utilizes a numbering scheme that begins with the oxygen atom and proceeds through the heterocyclic ring, while the fused benzene ring receives separate numbering that corresponds to traditional aromatic ring nomenclature. For 3-methyl-2-oxo-3,4-dihydro-2H-1,3-benzoxazine-6-sulfonyl chloride, the numbering system clearly identifies the methyl group position on the nitrogen atom (position 3), the carbonyl group location (position 2), and the sulfonyl chloride attachment site on the benzene ring (position 6).

Stereochemical considerations in benzoxazine nomenclature address the three-dimensional arrangement of atoms and functional groups within the molecular structure. The dihydro designation indicates the reduced nature of the heterocyclic ring, specifying the presence of additional hydrogen atoms compared to the fully unsaturated benzoxazine system. The 2H prefix in the systematic name indicates the specific hydrogen substitution pattern and ring saturation state, providing crucial information about the compound's chemical behavior and reactivity profile.

International Chemical Identifier systems provide standardized representations that facilitate database searching and compound identification across different chemical information platforms. The InChI representation InChI=1S/C9H8ClNO4S/c1-11-5-6-4-7(16(10,13)14)2-3-8(6)15-9(11)12/h2-4H,5H2,1H3 encodes the complete structural information in a format that enables computational analysis and automated compound recognition. These standardized representations ensure consistent compound identification across diverse chemical databases and research platforms, facilitating collaborative research efforts and information sharing within the scientific community.

Properties

IUPAC Name |

3-methyl-2-oxo-4H-1,3-benzoxazine-6-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4S/c1-11-5-6-4-7(16(10,13)14)2-3-8(6)15-9(11)12/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWWOYMZGHAYEAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C=CC(=C2)S(=O)(=O)Cl)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501168418 | |

| Record name | 3,4-Dihydro-3-methyl-2-oxo-2H-1,3-benzoxazine-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501168418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1383579-87-0 | |

| Record name | 3,4-Dihydro-3-methyl-2-oxo-2H-1,3-benzoxazine-6-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1383579-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-3-methyl-2-oxo-2H-1,3-benzoxazine-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501168418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sulfonyl Chloride Formation via Chlorosulfonic Acid

The most direct and documented method for preparing benzoxazine sulfonyl chlorides involves the sulfonation of the benzoxazine ring using chlorosulfonic acid (ClSO3H). This method is well-established for introducing sulfonyl chloride groups onto aromatic rings.

Procedure Summary:

- Starting Material: 3,4-dihydro-2H-1,3-benzoxazine or closely related benzoxazine derivatives (e.g., 2H-benzo[b]oxazin-3(4H)-one)

- Reagent: Chlorosulfonic acid (HSO3Cl)

- Conditions:

- Temperature controlled between 0 to 10 °C to avoid overreaction or decomposition

- Reaction time approximately 1 to 1.5 hours

- Work-up:

- Reaction mixture poured onto ice to quench excess chlorosulfonic acid

- Extraction with dichloromethane (CH2Cl2) or similar organic solvent

- Drying over sodium sulfate (Na2SO4)

- Concentration under reduced pressure to isolate the sulfonyl chloride product

- Yield: Typically around 60-70% depending on scale and purity of starting materials.

Analytical Data Supporting Preparation

-

- The product is usually isolated as a white solid with moderate to good purity after recrystallization.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-oxo-3,4-dihydro-2H-1,3-benzoxazine-6-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with a variety of nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate, and sulfonate ester derivatives, respectively.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, depending on the nature of the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride formed.

Hydrolysis: The reaction with water can be facilitated by the addition of a base, such as sodium hydroxide, to accelerate the hydrolysis process.

Oxidation and Reduction: Oxidizing agents, such as hydrogen peroxide, and reducing agents, such as sodium borohydride, can be used to modify the oxidation state of the compound.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonate Esters: Formed by the reaction with thiols.

Sulfonic Acid: Formed by hydrolysis of the sulfonyl chloride group.

Scientific Research Applications

Chemistry

In organic synthesis, 3-methyl-2-oxo-3,4-dihydro-2H-1,3-benzoxazine-6-sulfonyl chloride serves as a versatile building block for the synthesis of various heterocyclic compounds. Its electrophilic sulfonyl chloride group facilitates nucleophilic substitution reactions, allowing for the modification of other organic molecules.

Biology

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Activity: Derivatives of benzoxazines have shown significant antimicrobial properties against various pathogens. For instance, studies revealed that this compound has effective Minimum Inhibitory Concentration (MIC) values against bacteria such as Staphylococcus aureus (7.23 µg/mL) and fungi like Candida albicans (MIC range: 6.25–25 µg/mL) .

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Methyl derivative | Staphylococcus aureus | 7.23 µg/mL |

| 3-Methyl derivative | E. coli | >200 µg/mL |

| 3-Methyl derivative | C. albicans | MIC range: 6.25–25 µg/mL |

- Anticancer Activity: The compound has been investigated for its anticancer properties, particularly its ability to inhibit Glycogen Synthase Kinase 3β (GSK-3β), a crucial target in cancer therapy. In vitro studies reported an IC50 value of 1.6 µM for related benzoxazine derivatives against GSK-3β .

Medicine

In medicinal chemistry, this compound is explored for its potential use in drug development, particularly in designing sulfonamide-based drugs. Its reactivity allows it to form covalent bonds with nucleophilic residues in proteins and enzymes, which may lead to therapeutic effects by modifying their activity .

Industrial Applications

The compound is utilized in producing specialty chemicals and materials such as polymers and coatings due to its unique chemical properties. Its ability to participate in nucleophilic substitution reactions makes it valuable for creating various functionalized materials.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study examined the antimicrobial efficacy of several benzoxazine derivatives, including 3-methyl-2-oxo-3,4-dihydro-2H-benzoxazine-6-sulfonyl chloride. The results indicated that modifications to the sulfonyl group significantly enhanced the antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Case Study 2: Cancer Treatment Potential

Research focusing on the inhibition of GSK-3β demonstrated that treatment with this compound led to significant reductions in cell viability in neuroblastoma cell lines. This suggests a promising avenue for developing new anticancer therapies based on benzoxazine derivatives.

Mechanism of Action

The mechanism of action of 3-methyl-2-oxo-3,4-dihydro-2H-1,3-benzoxazine-6-sulfonyl chloride is primarily based on its ability to undergo nucleophilic substitution reactions. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows the compound to modify various biological targets, such as enzymes and receptors, by forming covalent bonds with nucleophilic residues (e.g., amino acids) in the active sites of these biomolecules. The resulting modifications can alter the function and activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes the structural, synthetic, and functional distinctions between 3-methyl-2-oxo-3,4-dihydro-2H-1,3-benzoxazine-6-sulfonyl chloride and related compounds:

Key Comparative Insights:

Structural Variations: Heterocycle Core: The benzoxazine (target) and benzoxazole differ in ring heteroatoms (O/N vs. O/S), affecting electronic properties. Substituent Position: The 3-methyl group in the target compound contrasts with the 4-methyl isomer , which may alter steric hindrance and melting points.

Reactivity and Synthesis :

- The benzoindole analog demonstrates lower synthetic efficiency (38% yield), possibly due to instability during chlorosulfonation.

- Thiazine and dithiazepine derivatives (e.g., ) incorporate sulfur, leading to distinct redox and coordination behaviors compared to oxygen-dominated benzoxazines.

Functional Potential: Sulfonamide derivatives of the target compound may exhibit pharmacological activity akin to Hydrochlorothiazide , suggesting utility in drug development. Quinazoline-based sulfonyl chlorides are established intermediates in kinase inhibitor synthesis, hinting at analogous applications for the target compound.

Biological Activity

3-Methyl-2-oxo-3,4-dihydro-2H-1,3-benzoxazine-6-sulfonyl chloride is a heterocyclic compound belonging to the benzoxazine family. This compound features a unique structure that includes a benzoxazine ring fused with a sulfonyl chloride group, which contributes to its distinct chemical properties and reactivity. It has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

- IUPAC Name : 3-methyl-2-oxo-3,4-dihydro-2H-1,3-benzoxazine-6-sulfonyl chloride

- Molecular Formula : C9H10ClN2O4S

- CAS Number : 1383579-87-0

Synthesis

The synthesis of this compound typically involves the reaction of 3-methyl-2-oxo-3,4-dihydro-2H-benzoxazine with chlorosulfonic acid under controlled conditions. The reaction is performed at low temperatures to prevent decomposition and ensure selective formation of the sulfonyl chloride derivative.

Antimicrobial Properties

Research indicates that derivatives of benzoxazines, including 3-methyl-2-oxo-3,4-dihydro-2H-1,3-benzoxazine-6-sulfonyl chloride, exhibit significant antimicrobial activity against various pathogens. A study highlighted that compounds with similar structures demonstrated effectiveness against Gram-positive and Gram-negative bacteria, as well as fungal strains. For instance:

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Methyl derivative | Staphylococcus aureus | 7.23 µg/mL |

| 3-Methyl derivative | E. coli | >200 µg/mL |

| 3-Methyl derivative | C. albicans | MIC range: 6.25–25 µg/mL |

These findings suggest that the sulfonyl chloride group enhances the compound's reactivity and biological activity by allowing it to interact effectively with microbial targets.

Anticancer Activity

The compound has also been investigated for its anticancer potential. Specifically, it has been shown to inhibit Glycogen Synthase Kinase 3β (GSK-3β), a key target in various cancers. In vitro studies reported an IC50 value of 1.6 µM for related benzoxazine derivatives against GSK-3β, indicating strong inhibitory effects. The treatment of neuroblastoma cells with these compounds resulted in significant alterations in GSK-3β activity levels, suggesting potential therapeutic applications in cancer treatment.

The biological activity of 3-methyl-2-oxo-3,4-dihydro-2H-benzoxazine-6-sulfonyl chloride can be attributed to its ability to undergo nucleophilic substitution reactions due to the electrophilic nature of the sulfonyl chloride group. This allows the compound to form covalent bonds with nucleophilic residues in proteins and enzymes, thereby modifying their function and activity.

Comparison with Related Compounds

Similar compounds have been studied for their biological activity:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole | Benzoxazole derivative | Antimicrobial |

| 3-Methyl-2-oxo-3,4-dihydro-2H-1,4-benzoxazine | Benzoxazine derivative | Anticancer |

These comparisons highlight the unique properties and potential applications of 3-methyl derivatives in medicinal chemistry.

Case Studies and Research Findings

Several studies have focused on the biological implications of benzoxazine derivatives:

- Antimicrobial Study : A recent investigation assessed various benzoxazine derivatives for their antimicrobial efficacy against resistant bacterial strains. The study found that certain modifications enhanced activity against pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).

- Cancer Research : Research involving GSK-3β inhibitors demonstrated that specific structural modifications in benzoxazines could improve potency and selectivity against cancer cell lines.

These case studies underscore the importance of structural variations in enhancing biological activity and guiding future drug development efforts.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 3-methyl-2-oxo-3,4-dihydro-2H-1,3-benzoxazine-6-sulfonyl chloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sulfonation and chlorination steps. For example, analogous sulfonyl chlorides are synthesized via chlorination of sulfonic acid precursors using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under anhydrous conditions . Temperature control (e.g., 60–80°C) and catalytic agents (e.g., FeCl₃) can enhance yields . Purity optimization may require recrystallization from non-polar solvents (e.g., hexane) or column chromatography with silica gel .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Analyze characteristic peaks (e.g., sulfonyl chloride protons at δ 3.1–3.3 ppm; benzoxazine ring protons at δ 6.8–7.2 ppm) .

- Mass Spectrometry : Confirm molecular weight (247.66–247.70 g/mol) via ESI-MS or MALDI-TOF .

- HPTLC : Validate purity using mobile phases like chloroform:methanol (9:1) and UV detection at 254 nm .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Sulfonyl chlorides are moisture-sensitive. Store under inert gas (argon/nitrogen) at –20°C in airtight containers. Degradation can be monitored via FTIR (loss of S=O stretches at 1350–1370 cm⁻¹) or HPLC retention time shifts . Thermal stability can be assessed using DSC, with melting points reported between 65–69°C .

Advanced Research Questions

Q. What reaction mechanisms govern the derivatization of this sulfonyl chloride in nucleophilic substitution reactions?

- Methodological Answer : The sulfonyl chloride group reacts with amines, alcohols, or thiols via SN2 mechanisms. Kinetic studies using stopped-flow UV-Vis spectroscopy can track reaction rates. For example, with amines, the reaction proceeds through a tetrahedral intermediate, with rate constants influenced by solvent polarity (e.g., faster in DMF vs. THF) . Computational DFT studies (e.g., Gaussian09) can model transition states and charge distribution .

Q. How can computational modeling predict the compound’s reactivity in complex biological or catalytic systems?

- Methodological Answer : Use molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., enzymes) or catalysts. Parameters like electrostatic potential maps (generated via Gaussian) highlight nucleophilic/electrophilic sites . MD simulations (GROMACS) assess stability in aqueous vs. lipid environments, critical for drug design .

Q. How should researchers address contradictions in spectral data or purity assessments?

- Methodological Answer : Cross-validate using orthogonal methods:

- If NMR and LC-MS data conflict, perform 2D NMR (COSY, HSQC) to resolve peak assignments .

- For purity disputes, combine HPTLC with Karl Fischer titration to differentiate between chemical impurities and moisture content .

- Address batch-to-batch variability by standardizing synthetic protocols (e.g., strict temperature control during chlorination) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.